Structural Hybridization for Potency Gains Over Valproic Acid
Valproic acid (VPA) is a weak HDAC inhibitor, requiring millimolar concentrations for enzyme inhibition [1]. The target compound was rationally designed by tethering the valproyl recognition element to a hydroxamic acid Zn²⁺-chelating group, a modification proven to increase HDAC inhibitory potency by several orders of magnitude [2]. While the exact IC50 of the target compound against specific HDAC isoforms is not disclosed in the primary patent, structurally analogous N-hydroxy-4-(alkanoylamino)benzamides within the same series demonstrate nanomolar IC50 values against Class I and II HDACs, a >1000-fold improvement over the parent carboxylic acid [2].
| Evidence Dimension | HDAC inhibitory potency (fold improvement) |
|---|---|
| Target Compound Data | Nanomolar range (inferred from series SAR) |
| Comparator Or Baseline | Valproic acid (IC50 ~ 0.3-2 mM for HDAC1) |
| Quantified Difference | Estimated >1000-fold increase in potency |
| Conditions | In vitro HDAC enzyme inhibition assay context |
Why This Matters
The incorporation of a hydroxamic acid warhead is essential for achieving nanomolar potency, making the compound a viable tool for HDAC research, unlike the weak parent drug valproic acid.
- [1] Göttlicher, M., et al. (2001) Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. EMBO J. 20(24):6969-78. View Source
- [2] Chen, C.-S., et al. (2009) Zn²⁺-chelating motif-tethered short-chain fatty acids as a novel class of histone deacetylase inhibitors. US Patent US8318808B2. View Source
